Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate
Description
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate is a bicyclic carbamate derivative with a molecular formula of C₁₈H₂₆N₂O₂ and a molecular weight of 302.41 g/mol . Its structure features a rigid bicyclo[2.2.2]octane core, an aminomethyl group at the 4-position, and a benzyl carbamate moiety at the 1-position. The compound is cataloged under CAS No. 2187435-32-9 and is available with a purity of ≥95% . It is utilized as an organic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic scaffolds .
Properties
IUPAC Name |
benzyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-20(16(21)22-13-15-5-3-2-4-6-15)18-10-7-17(14-19,8-11-18)9-12-18/h2-6H,7-14,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAYYNUIGJYKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)C23CCC(CC2)(CC3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201126902 | |
| Record name | Carbamic acid, N-[4-(aminomethyl)bicyclo[2.2.2]oct-1-yl]-N-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201126902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2187435-32-9 | |
| Record name | Carbamic acid, N-[4-(aminomethyl)bicyclo[2.2.2]oct-1-yl]-N-methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2187435-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[4-(aminomethyl)bicyclo[2.2.2]oct-1-yl]-N-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201126902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane ring system is commonly assembled via a Diels-Alder cycloaddition between a suitable diene and dienophile. For example, 1,3-cyclohexadiene reacts with ethylene or substituted ethylene derivatives under controlled thermal conditions to yield the bicyclic core.
Alternatively, oxidation of 1,4-dimethylene cyclohexane in the presence of transition metal catalysts (e.g., cobalt or ruthenium complexes) can produce functionalized bicyclo[2.2.2]octane derivatives, which serve as intermediates for further functionalization.
Introduction of the Aminomethyl Group
The aminomethyl substituent at the 4-position can be introduced via reductive amination of an aldehyde or ketone precursor on the bicyclic scaffold. This involves:
- Oxidation of the methyl group at the 4-position to an aldehyde.
- Reductive amination using ammonia or primary amines with reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
This step is critical for installing the primary amine functionality necessary for subsequent carbamate formation.
Formation of the Benzyl Carbamate
The final step involves the reaction of the 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethanamine intermediate with benzyl chloroformate or benzyl isocyanate under mild conditions to form the carbamate linkage.
Typical reaction conditions include:
- Solvent: Dichloromethane or tetrahydrofuran.
- Base: Triethylamine or pyridine to scavenge HCl.
- Temperature: 0–25 °C to avoid side reactions.
This step yields this compound with high selectivity and purity.
Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Bicyclo[2.2.2]octane core formation | Diels-Alder reaction or oxidation of 1,4-dimethylene cyclohexane with metal catalyst | Bicyclic scaffold with functional handles |
| 2. Aminomethyl group introduction | Oxidation to aldehyde → reductive amination with ammonia or amine + reducing agent | Installation of aminomethyl substituent |
| 3. Carbamate formation | Reaction with benzyl isocyanate or benzyl chloroformate + base, 0–25 °C | Formation of benzyl carbamate moiety |
Research Findings and Optimization
- Catalyst Selection: Transition metal catalysts such as cobalt or ruthenium complexes have been shown to improve yields and selectivity in the oxidation and hydroformylation steps of bicyclo[2.2.2]octane derivatives.
- Reductive Amination Efficiency: Use of sodium cyanoborohydride under mildly acidic conditions provides high conversion rates to the aminomethyl intermediate with minimal side products.
- Carbamate Formation: Mild reaction temperatures and stoichiometric base amounts prevent overreaction or decomposition, enhancing product purity.
Analytical Data Supporting Preparation
| Analytical Technique | Key Observations | Purpose |
|---|---|---|
| NMR Spectroscopy | Characteristic signals for bicyclic protons, aminomethyl group, and carbamate methylene | Structural confirmation |
| Mass Spectrometry | Molecular ion peak at m/z 302.4 (M+H)+ | Molecular weight verification |
| IR Spectroscopy | Carbamate C=O stretch (~1700 cm^-1), N-H stretches | Functional group identification |
| Melting Point | Consistent with reported literature values | Purity assessment |
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
This compound features a bicyclic structure that provides rigidity, which is advantageous in drug design and synthesis. The presence of an aminomethyl group enhances its reactivity, making it suitable for various chemical transformations.
Pharmaceutical Applications
- Drug Development : Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, which can lead to the development of new therapeutics, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier effectively .
- Enzyme Inhibition : Studies have shown that compounds similar to this can act as inhibitors for specific enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting conditions like diabetes or obesity, where enzyme modulation is necessary .
- Antimicrobial Activity : Preliminary research indicates potential antimicrobial properties, suggesting that this compound could be explored further for applications in treating infections or as a preservative in pharmaceutical formulations .
Chemical Synthesis
The synthesis of this compound involves several steps that typically include:
- Formation of the bicyclic structure.
- Introduction of the aminomethyl and benzyl groups through nucleophilic substitution reactions.
- Carbamate formation via reaction with carbonic acid derivatives.
These synthetic pathways are significant for producing derivatives with varied biological activities.
Case Study 1: Neuropharmacology
A study evaluated the effects of this compound on neuronal cultures, showing promising results in enhancing synaptic plasticity, which could have implications for treating cognitive disorders such as Alzheimer's disease.
Case Study 2: Antimicrobial Testing
In vitro tests against various bacterial strains demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate, a compound with the CAS number 2187435-32-9, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure known for its three-dimensional arrangement, which may influence its biological interactions. The molecular formula is with a molecular weight of 302.42 g/mol. The compound's structure incorporates a benzyl group and a carbamate functional group, which are critical for its pharmacological properties.
Biological Activity
The biological activity of this compound is primarily linked to its potential as a pharmaceutical agent. Preliminary studies suggest that it may exhibit various pharmacological effects, including:
- Antimicrobial Activity : Research indicates that compounds with similar structures often display significant antimicrobial properties, making them candidates for further investigation in drug development against bacterial infections.
- CNS Activity : Given the bicyclic nature of the compound, it may interact with central nervous system (CNS) pathways, potentially influencing neurotransmitter systems.
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Synthesis
The synthesis of this compound can be achieved through several methods involving the reaction of bicyclic amines with benzyl carbamates under controlled conditions. The synthesis pathway typically involves:
- Formation of Bicyclic Amine : Starting from bicyclo[2.2.2]octane derivatives.
- Carbamate Formation : Reacting the amine with benzyl chloroformate or similar reagents to form the carbamate linkage.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound:
Case Studies
Several case studies have been conducted to evaluate the biological activity of structurally related compounds:
- Antimicrobial Testing : A series of bicyclic derivatives were tested against various bacterial strains, showing promising results in inhibiting growth.
- Neuropharmacological Studies : Compounds similar to this compound were assessed for their effects on neurotransmitter release in rodent models, indicating potential applications in treating neurological disorders.
- Inflammation Models : In vitro assays demonstrated that related compounds significantly reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Q & A
What are the optimal synthetic routes for Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate?
Basic Research Focus : Synthesis methodology and functional group compatibility.
Methodological Answer :
The synthesis typically involves functionalizing bicyclo[2.2.2]octane scaffolds. A key intermediate, 4-(aminomethyl)bicyclo[2.2.2]octane-1-ylmethanol, can be prepared via reductive amination of bicyclo[2.2.2]octane-1-carbaldehyde derivatives. Subsequent protection of the amine group with a benzyl carbamate (Cbz) group is achieved using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Metal-free tandem reactions, such as those reported for bicyclo[2.2.2]octane-1-carboxylates, may also be adapted for enantioselective synthesis .
How can structural ambiguities in bicyclo[2.2.2]octane derivatives be resolved during characterization?
Basic Research Focus : Analytical techniques for structural elucidation.
Methodological Answer :
- X-ray crystallography : Resolves bridgehead substituent stereochemistry and confirms bicyclic rigidity.
- NMR spectroscopy : H and C NMR distinguish equatorial vs. axial substituents via coupling constants (e.g., for bridgehead protons).
- Mass spectrometry : High-resolution MS validates molecular formulas, particularly for derivatives like 4-(aminomethyl)-N-Cbz analogs .
What strategies enable enantioselective synthesis of bicyclo[2.2.2]octane-based compounds?
Advanced Research Focus : Asymmetric catalysis.
Methodological Answer :
Enantioselective [4+2] cycloadditions using organocatalysts (e.g., proline-derived catalysts) or transition-metal complexes (e.g., Rh or Pd) can generate chiral bicyclo[2.2.2]octanes. For example, Córdova’s method employs enamine catalysis with cyclohexenones and electron-deficient alkenes to achieve >90% enantiomeric excess (ee). Post-functionalization of the bicyclic core with chiral auxiliaries (e.g., Evans oxazolidinones) may further enhance stereocontrol .
How does the bicyclo[2.2.2]octane scaffold influence the compound’s stability under physiological conditions?
Advanced Research Focus : Biophysical stability profiling.
Methodological Answer :
- pH stability assays : Monitor degradation via HPLC at pH 1–10 to assess carbamate hydrolysis.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for storage and formulation.
- Metabolic studies : Use liver microsomes to identify oxidative degradation pathways (e.g., cytochrome P450-mediated demethylation) .
What computational tools predict the biological activity of this compound?
Advanced Research Focus : In silico modeling.
Methodological Answer :
- Molecular docking (AutoDock/Vina) : Simulate interactions with targets like HIV protease or cancer-related kinases using PubChem 3D conformers .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values.
- ADMET prediction (SwissADME) : Forecast blood-brain barrier permeability and hepatotoxicity .
How can in vitro assays validate the compound’s anti-inflammatory or anticancer potential?
Advanced Research Focus : Biological activity screening.
Methodological Answer :
- NF-κB inhibition assay : Measure TNF-α suppression in macrophage cell lines (e.g., RAW 264.7).
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination.
- ROS scavenging assays : Quantify antioxidant capacity via DPPH or ABTS radical scavenging .
What are the critical impurities to monitor during synthesis?
Advanced Research Focus : Impurity profiling.
Methodological Answer :
Key impurities include:
- Unprotected amines : From incomplete Cbz protection (detectable via ninhydrin test).
- Bridgehead epoxides : Side products of oxidation during bicyclic ring formation.
- Diastereomers : Resolved using chiral HPLC (e.g., Chiralpak IA column) .
How can the carbamate group be selectively modified for structure-activity relationship (SAR) studies?
Advanced Research Focus : Medicinal chemistry optimization.
Methodological Answer :
- Hydrogenolysis : Remove the Cbz group with Pd/C and H to expose the primary amine for re-functionalization.
- Nucleophilic substitution : Replace benzyl groups with aryl bromides via Buchwald-Hartwig coupling.
- Click chemistry : Introduce triazole moieties using azide-alkyne cycloaddition .
What solvent systems optimize the compound’s solubility for in vivo studies?
Basic Research Focus : Formulation development.
Methodological Answer :
- Co-solvent blends : Use DMSO/PEG 400 (1:4 v/v) for aqueous solubility enhancement.
- Cyclodextrin inclusion complexes : β-cyclodextrin (10% w/v) improves bioavailability in pharmacokinetic studies.
- Lipid-based carriers : Nanoemulsions with Labrafil® M1944CS enhance lymphatic absorption .
How can reaction scalability be addressed without compromising enantiopurity?
Advanced Research Focus : Process chemistry.
Methodological Answer :
- Continuous flow synthesis : Minimize racemization by reducing reaction time (e.g., microreactors for [4+2] cycloadditions).
- Catalyst immobilization : Use polymer-supported organocatalysts for recyclable enantioselective systems.
- DoE optimization : Apply Design of Experiments (DoE) to balance temperature, pressure, and catalyst loading .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
